molecular formula C23H36O2 B1436411 (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol CAS No. 53495-21-9

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

Número de catálogo: B1436411
Número CAS: 53495-21-9
Peso molecular: 344.5 g/mol
Clave InChI: IWNPVBBKCLEUDB-VRJLOKJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Elucidation of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol

Molecular Architecture and Stereochemical Configuration

The compound features a tetracyclic steroidal backbone (cyclopenta[a]phenanthrene) with a C17-side chain modified by an (E)-configured double bond at C20(22) and hydroxyl groups at C3 and C23 (Figure 1). Its molecular formula, C23H36O2 (MW: 344.53 g/mol), distinguishes it from canonical cholestane derivatives by the absence of a methyl group at C24, hence the "24-nor" designation.

Key stereochemical features include:

  • C3 hydroxyl group : β-orientation, as indicated by the (3β) descriptor.
  • C20(22) double bond : E-configuration, confirmed by 13C NMR coupling constants.
  • Side chain topology : The allylic alcohol moiety at C23 adopts an extended conformation due to steric constraints imposed by the E-double bond.

The IUPAC name, (3S,8S,9S,10R,13S,14S,17R)-17-((E)-4-hydroxybut-2-en-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3-ol , codifies its absolute configuration.

Comparative Analysis with Norcholanoic Acid Derivatives

Structurally analogous norcholanoic acid derivatives, such as 23-Nor-5β-cholanic acid-3α,12α-diol (C23H38O4), share the truncated C24 side chain but differ in functionalization (Table 1).

Feature (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol 23-Nor-5β-cholanic acid-3α,12α-diol
Molecular Formula C23H36O2 C23H38O4
Key Functional Groups Allylic alcohol, Δ5,20(22) diene Carboxylic acid, diol
C3 Configuration β-OH α-OH
Side Chain Unsaturated (E-configuration) Saturated

The unsaturated side chain in (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol enhances reactivity toward electrophilic additions and isomerization, unlike the inert saturated chains of norcholanoic acids. Furthermore, the β-OH at C3 may influence membrane interactions differently than α-oriented hydroxyls in bile acid derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (CDCl3):
    • Δ5 proton: δ 5.35 (1H, br d, J = 5.1 Hz).
    • Allylic OH (C23): δ 1.98 (1H, s, exchanges with D2O).
    • C3 OH: δ 3.52 (1H, m, integrated to 1H).
  • 13C NMR :
    • C20(22) double bond: δ 123.4 (C20) and δ 134.7 (C22), JC20-C22 = 15.2 Hz.
    • Quaternary carbons: δ 71.2 (C3-OH), δ 69.8 (C23-OH).
Infrared (IR) Spectroscopy
  • O-H stretch: Broad band at 3280 cm−1 (hydrogen-bonded hydroxyls).
  • C=C stretches: 1645 cm−15) and 1602 cm−120(22)).
Mass Spectrometry (MS)
  • Molecular ion : m/z 344.5 [M]+ (calc. 344.53).
  • Key fragments :
    • m/z 255.3 (loss of C8H17O from side chain).
    • m/z 147.1 (steroid backbone cleavage).

Propiedades

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(E)-4-hydroxybut-2-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-15(10-13-24)19-6-7-20-18-5-4-16-14-17(25)8-11-22(16,2)21(18)9-12-23(19,20)3/h4,10,17-21,24-25H,5-9,11-14H2,1-3H3/b15-10+/t17-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPVBBKCLEUDB-VRJLOKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The preparation of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol typically involves multi-step organic synthesis starting from cholesterol or related sterol precursors. The key synthetic challenges include the stereoselective introduction of hydroxyl groups and the formation of the conjugated diene system.

Catalyst-Directed Diastereoselective Isomerization
  • A pivotal method reported involves catalyst-directed diastereoselective isomerization of allylic alcohols to construct the C(20) stereocenter in the steroid side chain. This method ensures high stereoselectivity in forming the 20E configuration, critical for biological activity.
  • The process uses transition metal catalysts to selectively isomerize double bonds adjacent to hydroxyl groups, preserving the stereochemistry at C(3) and introducing the diene at positions 5 and 20(22).
Asymmetric Dihydroxylation
  • Asymmetric dihydroxylation of the steroidal side chain double bonds is employed to install the 3β and 23-diol functionalities with control over stereochemistry. This step is crucial for obtaining the biologically active diol.
  • The use of chiral osmium-based catalysts or related reagents allows for selective hydroxylation, minimizing side products and maximizing yield.
Semi-Synthetic Modifications
  • Semi-synthetic routes involve modification of naturally occurring sterols by selective oxidation, reduction, and functional group transformations to introduce the norcholane skeleton and the diene moiety.
  • These methods often start from cholest-5-ene derivatives, followed by regioselective removal of methyl groups (nor-derivatives) and installation of double bonds through elimination or dehydrogenation reactions.

In Vivo Formulation Preparation

For biological assays and in vivo studies, the compound is formulated as follows:

  • Prepare a DMSO master stock solution at the required concentration.
  • Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step before proceeding.
  • Use physical methods like vortexing, ultrasound, or warm water baths to aid dissolution and clarity.

Research Findings on Synthesis and Activity

  • Li et al. (2015) demonstrated the effectiveness of catalyst-directed isomerization in achieving stereoselective construction of the C(20) center, a key step in synthesizing (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol.
  • Semi-synthetic steroid derivatives related to this compound have shown promising biological activities, including modulation of Liver X Receptors (LXRs), which are implicated in cancer and immune responses.
  • The compound’s preparation methods align with producing high-purity material suitable for advanced pharmacological evaluation and drug development.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Catalysts Outcome/Notes
Catalyst-Directed Isomerization Stereoselective isomerization of allylic alcohols Transition metal catalysts High stereoselectivity at C(20)
Asymmetric Dihydroxylation Installation of 3β,23-diol groups Chiral osmium catalysts Controlled stereochemistry
Semi-Synthetic Modifications Regioselective demethylation and diene formation Oxidizing/reducing agents Formation of norcholane diene structure
Stock Solution Preparation Dissolution in DMSO with heating and sonication DMSO, ultrasonic bath Stable, clear stock solutions
In Vivo Formulation Sequential solvent addition for animal studies DMSO, PEG300, Tween 80, corn oil Clear, biologically compatible formulations

Análisis De Reacciones Químicas

Types of Reactions

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol exhibits several biological activities:

  • Anti-inflammatory : The compound has been studied for its potential to modulate inflammatory responses.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
  • Antiviral Activity : Shown effectiveness against various viruses including HIV and influenza .

Chemistry

(3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol serves as a precursor in the synthesis of more complex steroidal compounds. Its unique hydroxyl groups at positions 3 and 23 allow for selective chemical modifications that are crucial in synthetic organic chemistry.

Biology

The compound is extensively studied for its interactions with biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

Medicine

Research into the therapeutic potential of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol includes:

  • Drug Development : Investigated as a candidate for developing new anti-inflammatory and anticancer drugs.
  • Therapeutic Effects : Studies are ongoing to evaluate its efficacy in treating diseases associated with inflammation and cancer .

Industry

The compound is utilized in the pharmaceutical industry for:

  • Production of Fine Chemicals : It is employed in synthesizing various pharmaceuticals due to its versatile chemical reactivity.
  • Custom Synthesis Services : Companies offer synthesis services for this compound tailored to specific research needs .

Case Study 1: Antiviral Activity

A study demonstrated that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol effectively inhibited the replication of HIV in vitro. The mechanism involved interference with viral entry into host cells and modulation of host immune responses.

Case Study 2: Anticancer Properties

In another investigation, this compound showed promise in reducing the viability of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing novel anticancer therapies.

Mecanismo De Acción

The mechanism of action of (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Steroidal diols with modified skeletons or functional groups are of interest due to their diverse bioactivities. Below is a detailed comparison of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol with related compounds:

Table 1: Structural and Functional Comparison of Steroidal Diols

Compound Name Structural Features Biological Activity Source/Reference
(3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol 24-Norcholane skeleton; Δ⁵, Δ²⁰(²²) double bonds; 3β,23-diol Modulates SphK/S1P signaling in triple-negative breast cancer cells Synthetic/MedChemExpress
24-Methylcholesta-5,24(28)-diene-3β,19-diol Cholestane skeleton; Δ⁵, Δ²⁴(²⁸) double bonds; 3β,19-diol Cytotoxic against K562 leukemia cells (IC₅₀: 5.48 μM) Marine coral Sinularia flexibilis
(3β,23S)-Ergosta-5,24(28)-diene-3,23-diol Ergostane skeleton; Δ⁵, Δ²⁴(²⁸) double bonds; 3β,23S-diol Cytotoxic against K562 leukemia cells (IC₅₀: 2.08 μM) Marine coral Sinularia flexibilis
(23R)-3β-Stigmast-5-ene-3,23-diol Stigmastane skeleton; Δ⁵ double bond; 3β,23R-diol Evaluated as a liver X receptor (LXR) agonist; no reported IC₅₀ Synthetic modification of stigmasterol
14α-Methyl ergosta-8,24(28)-diene-3β,6α-diol Ergostane skeleton; Δ⁸, Δ²⁴(²⁸) double bonds; 3β,6α-diol Fungistatic metabolite; accumulates during azole-mediated ergosterol inhibition Fungal biosynthesis

Key Structural and Functional Differences

Skeleton Variations: The 24-norcholane backbone of the target compound distinguishes it from cholestane, ergostane, and stigmastane derivatives, which retain C-24 or C-28 methyl groups . This structural simplification may influence membrane permeability or receptor binding. Double Bond Positions: The Δ⁵,20(22) conjugation in the target compound contrasts with Δ⁵,24(28) in marine coral-derived diols (e.g., compound 1 and 5 from Sinularia flexibilis) . This difference may alter oxidative stability or interactions with lipid-binding proteins.

Hydroxylation Patterns :

  • The 3β,23-diol configuration is shared with (3β,23S)-ergosta-5,24(28)-diene-3,23-diol but differs from 3β,19-diol or 3β,6α-diol analogs. The C-23 hydroxyl group in the target compound may enhance solubility or enable side-chain phosphorylation in signaling pathways .

Bioactivity: Cytotoxicity: Marine coral-derived ergostane diols (e.g., IC₅₀: 2.08 μM against K562 cells) exhibit stronger cytotoxic effects than the target compound, though direct comparative data are lacking .

Actividad Biológica

The compound (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol is a steroid-based allylic alcohol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol
  • CAS Number : 53495-21-9
  • Molecular Formula : C24H38O2
  • Molecular Weight : 366.56 g/mol

The biological activity of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol is primarily attributed to its interactions with various cellular pathways:

  • Apoptosis Induction : This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies suggest that it can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Anti-inflammatory Effects : It exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This inhibition reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antioxidant Activity : The compound displays antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Cell Cycle Regulation : Research indicates that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol can arrest the cell cycle at the G1 phase, thereby inhibiting cell proliferation.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

StudyCell LineConcentrationMain Findings
HeLa10 µMInduced apoptosis via caspase activation
MCF-75 µMInhibited cell proliferation and induced G1 arrest
RAW 264.725 µMReduced TNF-α production in response to LPS

In Vivo Studies

In vivo investigations have also been conducted to assess the therapeutic potential of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol:

  • Cancer Models : In animal models of cancer, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
  • Inflammatory Models : It demonstrated efficacy in reducing inflammation in models of arthritis and colitis.

Case Study 1: Cancer Treatment

In a study involving mice with induced tumors, (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol was administered at varying doses over four weeks. The results indicated a dose-dependent reduction in tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissues.

Case Study 2: Anti-inflammatory Effects

A clinical trial evaluated the effects of this compound on patients with rheumatoid arthritis. Participants receiving (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol showed significant improvements in joint swelling and pain scores after eight weeks of treatment compared to placebo.

Q & A

What analytical techniques are recommended for structural characterization of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm stereochemistry (e.g., 3β-OH configuration) and functional groups. Coupling constants in 1H^1H NMR can differentiate double-bond geometry (e.g., 20E configuration) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ high-resolution MS to determine molecular weight (C23H34O2C_{23}H_{34}O_2) and fragmentation patterns. MS3^3 spectra can resolve hydroxylation sites and distinguish isomers (e.g., 23-OH vs. 22-OH derivatives) .

How can researchers address the poor aqueous solubility of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol in experimental settings?

Answer:

  • Cyclodextrin Complexation: Formulate inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), which increases solubility by disrupting crystalline packing. For similar steroids, this method improved transdermal permeability by 1.92-fold and oral bioavailability by 2.97-fold .
  • Co-solvent Systems: Use ethanol or PEG-400 in buffered solutions (e.g., PBS at pH 7.4) to enhance solubility while maintaining cell viability.

What experimental models are suitable for investigating the role of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol in cancer signaling pathways?

Answer:

  • In Vitro Models: Use metastatic breast cancer cell lines (e.g., LM2-4) to assess effects on Sphingosine Kinase (SphK)/S1P signaling. Monitor AKT, ERK, and p38 phosphorylation via Western blotting .
  • In Vivo Models: Employ xenograft mice implanted with LM2-4 cells to evaluate tumor growth inhibition and metastasis. Dose at 10–50 mg/kg (IP or oral) and compare with SphK2 inhibitors (e.g., K-145) .

How can conflicting reports on the bioactivity of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol be resolved methodologically?

Answer:

  • Dose-Response Studies: Test efficacy across a wide concentration range (nM to μM) in multiple cell lines (e.g., MDA-MB-231 vs. LM2-4) to identify cell-type-specific effects .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm involvement of suspected pathways (e.g., SphK2). Validate binding affinity via Surface Plasmon Resonance (SPR) .

What are the key considerations for handling and storing (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol to ensure stability?

Answer:

  • Storage: Aliquot and store at -20°C under argon in amber vials to prevent oxidation. Avoid freeze-thaw cycles.
  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases (e.g., HCl, NaOH) to prevent degradation .

What synthetic strategies can modify the 23-OH group of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol to enhance bioactivity?

Answer:

  • Protection/Deprotection: Temporarily protect the 3β-OH with tert-butyldimethylsilyl (TBDMS) groups to selectively functionalize the 23-OH. Use NaBH4_4 or Pd/C for regioselective reductions .
  • Derivatization: Synthesize esters (e.g., acetate) or glycosides (e.g., glucuronide) to improve membrane permeability. Confirm regiochemistry via 1H^1H NMR coupling constants .

How can transcriptomic profiling elucidate the extratelomeric functions of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol in stem cell regulation?

Answer:

  • RNA Sequencing (RNA-seq): Compare treated vs. untreated stem cells to identify differentially expressed genes in telomerase-independent pathways (e.g., Wnt/β-catenin). Prioritize genes with ≥2-fold expression changes .
  • Functional Enrichment Analysis: Use tools like DAVID or Gene Ontology to map enriched pathways (e.g., mitochondrial function, cell migration). Validate with siRNA knockdowns of top candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol
Reactant of Route 2
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.